![molecular formula C15H13FN2O3S B2405855 4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 1007920-96-8](/img/structure/B2405855.png)
4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving “4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone” are not available in the search results, related compounds have been studied . For instance, an unexpected amide was obtained in an 85% yield as the major product with a conventional amidoxime synthesis protocol involving the reaction of hydroxylamine and a nitrile group .Scientific Research Applications
NMDA Receptor Antagonism
4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is part of a class of compounds that show promise as NR2B-subunit selective N-methyl-D-aspartate (NMDA) receptor antagonists. This selectivity offers potential in the treatment of pain, with a high therapeutic index indicating a favorable safety profile. A study highlighted an orally active compound from this class, with improved pharmacokinetics over prototype compounds like CP-101,606 (Kawai et al., 2007).
Structural and Theoretical Analysis
Quinolinones, including compounds structurally similar to this compound, have been studied for their versatile structural properties. These compounds are useful building blocks in various fields including pharmacy and medicine. Studies on the structural and theoretical aspects of these compounds, including their crystalline forms and intermolecular interactions, provide insights into their potential applications (Michelini et al., 2019).
Anticancer Potential
Quinolinones have been researched for their broad-spectrum antibiotic properties and more recently, their anticancer potential. A study synthesized various 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, demonstrating significant cytotoxic effects on cancer cell lines, thus indicating their potential as anticancer agents (Jaskulska et al., 2022).
Environmental Friendly Synthesis
Research has focused on environmentally friendly synthesis methods for quinoxalinones. A study presented a biocatalytic synthesis of 3,4-dihydro-2(1H)-quinoxalinones using lemon juice as an alternative to hazardous solvents and catalysts. This approach aligns with green chemistry principles, producing less waste and by-products (Petronijević et al., 2017).
Selective Cancer Cell Line Inhibition
A study investigated sulfonamides derived from 2-iodoaniline or 5-fluoro-2-iodoaniline, which undergo Sonogashira couplings, leading to compounds that exhibit selective inhibition of cancer cell lines. This highlights the potential of these compounds, including quinol-based pharmacophores, in targeted cancer therapy (McCarroll et al., 2007).
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It is likely that the compound interacts with its targets through the sulfonyl and fluorophenyl groups, which are known to be active in many bioactive compounds .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of the fluorophenyl and sulfonyl groups could potentially influence the compound’s bioavailability, as these groups are known to enhance the pharmacokinetic properties of many drugs .
Result of Action
Given the wide range of biological activities associated with similar compounds , it is likely that this compound could have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-3-methyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c1-10-15(19)17-13-4-2-3-5-14(13)18(10)22(20,21)12-8-6-11(16)7-9-12/h2-10H,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGWVTBTVJIWDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327088 |
Source


|
| Record name | 4-(4-fluorophenyl)sulfonyl-3-methyl-1,3-dihydroquinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1007920-96-8 |
Source


|
| Record name | 4-(4-fluorophenyl)sulfonyl-3-methyl-1,3-dihydroquinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2405773.png)

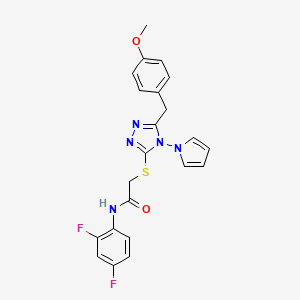
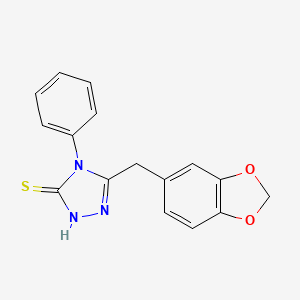
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2405779.png)
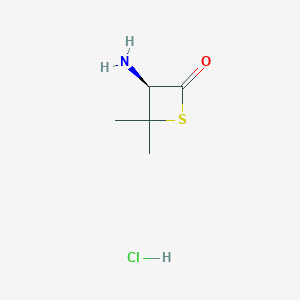
![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2405782.png)

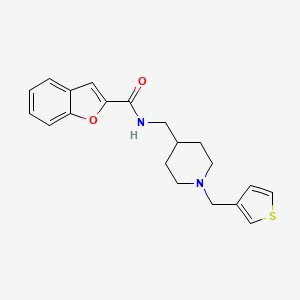
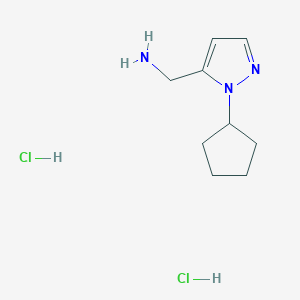
![8-(3-(dimethylamino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405789.png)


![N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide](/img/structure/B2405794.png)